
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro substituent, and two different alkyl groups attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino-substituted benzene is chlorinated to introduce the chloro substituent at the desired position.
Amidation: The chlorinated amino benzene is then reacted with cyclopropylmethylamine and isopropylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in hydroxyl or alkoxy-substituted benzamides.
Applications De Recherche Scientifique
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl and isopropyl groups contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-chloro-N-methylbenzamide
- 2-Amino-3-chloro-N-ethylbenzamide
- 2-Amino-3-chloro-N-propylbenzamide
Uniqueness
Compared to similar compounds, 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is unique due to the presence of both cyclopropylmethyl and isopropyl groups. These groups enhance its chemical stability and potentially its biological activity, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C14H19ClN2O |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-amino-3-chloro-N-(cyclopropylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19ClN2O/c1-9(2)17(8-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,9-10H,6-8,16H2,1-2H3 |
Clé InChI |
HRWKEGDXBRBMBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1CC1)C(=O)C2=C(C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
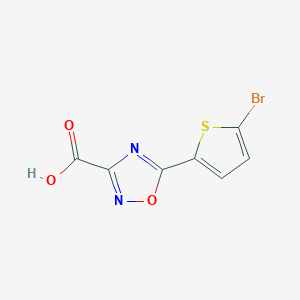
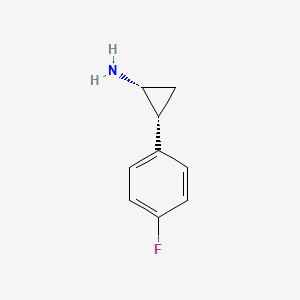
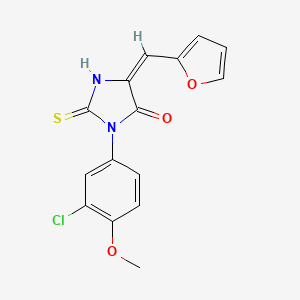
![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
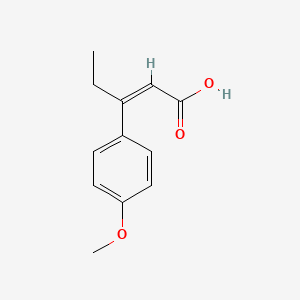
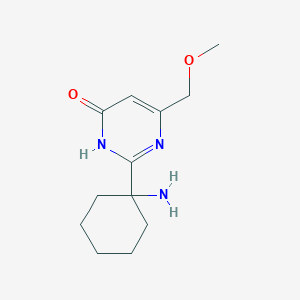
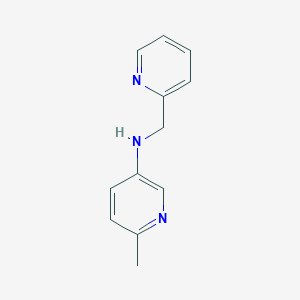
![Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13066230.png)
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
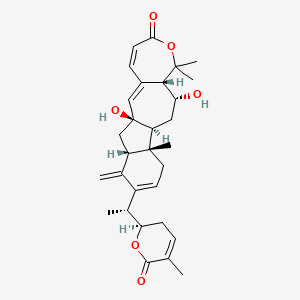
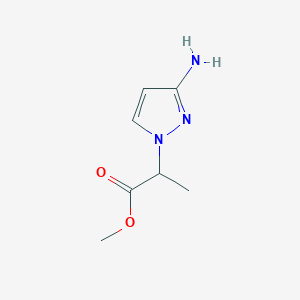
![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
